FIIN-1

描述

属性

IUPAC Name |

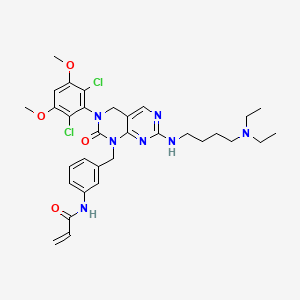

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVFTXQYIYFQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FIIN-1: A Technical Guide to its Mechanism of Action as a Covalent FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of FIIN-1, a first-generation, irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). This document details its molecular interactions, kinetic properties, and cellular effects, offering valuable insights for researchers in oncology, signal transduction, and drug discovery.

Core Mechanism: Covalent and Irreversible Inhibition

This compound is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases.[1] Its mechanism of action is distinguished by the formation of a covalent bond with its target, leading to irreversible inhibition.[2] This covalent interaction occurs with a conserved cysteine residue located in the P-loop (phosphate-binding loop) of the FGFR kinase domain.[2][3] Specifically, in FGFR1, this corresponds to Cys486.[2]

The formation of this covalent bond is facilitated by the presence of an electrophilic acrylamide group, often referred to as a "warhead," within the this compound molecule.[4][5] This group reacts with the nucleophilic thiol group of the cysteine residue.[4] This targeted covalent inhibition strategy provides high potency and a prolonged duration of action, as the inhibitor becomes permanently attached to the kinase.[6] The initial interaction is a non-covalent binding event within the ATP-binding pocket, which then positions the acrylamide group for the subsequent irreversible covalent reaction.[7]

Target Profile and Potency

This compound exhibits potent inhibitory activity against multiple members of the FGFR family. The primary targets are FGFR1, FGFR2, and FGFR3, with comparatively weaker activity against FGFR4.[8]

Quantitative Inhibition Data

| Target | Binding Affinity (Kd) | Biochemical Inhibition (IC50) | Cellular Activity (EC50) |

| FGFR1 | 2.8 nM[8] | 9.2 nM[2][8] | 14 nM (in Ba/F3 cells)[2] |

| FGFR2 | 6.9 nM[8] | 6.2 nM[2][8] | 10 nM (in Ba/F3 cells)[9] |

| FGFR3 | 5.4 nM[8] | 11.9 nM[2][8] | 10 nM (in Ba/F3 cells) |

| FGFR4 | 120 nM[8] | 189 nM[2][8] | - |

Table 1: Summary of this compound's inhibitory activity against FGFR family members.

This compound also demonstrates some activity against other kinases, including Flt-1, Flt-4, and VEGFR-2, though with lower affinity compared to its primary FGFR targets.

Signaling Pathways and Cellular Effects

FGFRs are key regulators of numerous cellular processes, including proliferation, differentiation, migration, and survival.[10] Upon activation by fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[11][12] this compound, by inhibiting FGFR kinase activity, effectively blocks these downstream pathways.

The primary signaling cascades affected by this compound inhibition include:

-

RAS-MAPK-ERK Pathway: This pathway is crucial for cell proliferation and differentiation.[13][14] this compound has been shown to inhibit the phosphorylation of Erk1/2, a key downstream effector in this cascade.[2][8]

-

PI3K-AKT Pathway: This pathway is central to cell survival and fate determination.[14][15]

-

PLCγ-PKC Pathway: This pathway influences cell morphology, migration, and adhesion.[14]

By blocking these critical signaling networks, this compound can induce cell cycle arrest and apoptosis in cancer cell lines that are dependent on aberrant FGFR signaling.[2][16]

Signaling Pathway Diagram

Caption: FGFR signaling pathways inhibited by this compound.

Resistance Mechanisms

A significant challenge with targeted cancer therapies is the development of drug resistance. For FGFR inhibitors, a common mechanism of acquired resistance is the emergence of mutations in the kinase domain. The "gatekeeper" residue, which controls access to a hydrophobic pocket within the ATP-binding site, is a frequent site of such mutations.[11] In FGFR1, the V561M mutation has been shown to confer resistance to this compound.[9][17] This mutation likely introduces steric hindrance that prevents effective binding of the inhibitor. The development of next-generation covalent inhibitors, such as FIIN-2 and FIIN-3, has been a strategy to overcome this resistance.[9][18][19]

Resistance Development Workflow

References

- 1. A structure-guided approach to creating covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. kinaselogistics.com [kinaselogistics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 11. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles’ Heel of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

FIIN-1: A Covalent Inhibitor of Fibroblast Growth Factor Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

FIIN-1 is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] This compound represents a significant tool for investigating FGFR signaling in cancer and other diseases, and serves as a foundational molecule for the development of next-generation targeted therapies. This guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a covalent inhibitor by forming an irreversible bond with a specific cysteine residue located in the ATP-binding pocket of FGFRs.[2][3] This covalent modification is mediated by the acrylamide group present in the this compound structure.[2][3] In FGFR1, this critical residue is Cysteine 486, which is situated in the P-loop of the kinase domain.[2] By permanently occupying the ATP-binding site, this compound effectively blocks the kinase activity of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This targeted covalent approach provides high potency and prolonged inhibition. The design of this compound was derived from the reversible FGFR inhibitor, PD 173074.[4]

Quantitative Biological Activity

The biological activity of this compound has been extensively characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Biochemical Activity of this compound Against FGFRs and Other Kinases

| Target Kinase | Dissociation Constant (Kd) (nM) | Biochemical IC50 (nM) |

| FGFR1 | 2.8[1][4] | 9.2[1][2] |

| FGFR2 | 6.9[1][4] | 6.2[1][2] |

| FGFR3 | 5.4[1][4] | 11.9[1][2] |

| FGFR4 | 120[1][4] | 189[1][2] |

| Flt1 (VEGFR1) | 32[1] | 661[2] |

| Flt4 (VEGFR3) | 120[1] | - |

| VEGFR2 | 210[1] | - |

| BLK | 65[1][2] | 381[2] |

| ERK5 | 160[1] | - |

| KIT | 420[1] | - |

| MET | 1000[1] | - |

| PDGFRB | 480[1] | - |

Data compiled from multiple sources.[1][2][4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (EC50)

| Cell Line | Organ/Tissue of Origin | EC50 (nM) |

| Tel-FGFR3 Ba/F3 | Engineered Cell Line | 10[2][4] |

| Tel-FGFR1 Ba/F3 | Engineered Cell Line | 14[2][4] |

| KATO III | Stomach | 14[1] |

| SNU-16 | Stomach | 30[1] |

| RT4 | Bladder | 70[1][5] |

| SBC-3 | Lung | 80[1] |

| G-401 | Kidney | 140[1] |

| A2.1 | Pancreas | 230[1] |

| FU97 | Stomach | 650[1] |

| G-402 | Kidney | 1650[1] |

| RD-ES | Bone | 2300[1] |

| A2780 | Ovary | 220[1] |

| PA-1 | Ovary | 4600[1] |

| H520 | Lung | 4500[1] |

Cell viability was typically measured after 72 hours of treatment with this compound.[1][2]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway Inhibition by this compound

FGFRs are key regulators of cellular processes such as proliferation, differentiation, and survival.[6][7] Upon binding of fibroblast growth factors (FGFs), the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[8] Key pathways activated by FGFRs include the RAS-MAPK and PI3K-AKT pathways.[6][7][8] this compound, by covalently binding to the FGFR kinase domain, prevents this initial activation step, leading to the inhibition of these critical downstream signals.[2]

Experimental Workflow: Assessing this compound Activity

The characterization of this compound involves a series of well-defined experimental procedures to determine its effect on kinase activity and cellular function. A typical workflow is outlined below.

Detailed Experimental Protocols

Cell Viability Assay

To determine the anti-proliferative effects of this compound, a cell viability assay is performed.

-

Cell Plating: Cancer cell lines known to be dependent on FGFR signaling are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of this compound concentrations (e.g., from 14 nM to 46 µM) for 72 hours.[1] A vehicle control (e.g., DMSO) is also included.

-

Staining: After the incubation period, cell viability is assessed. One cited method uses Syto-60, a fluorescent nucleic acid stain, to quantify the number of viable cells.[2]

-

Data Analysis: Fluorescence intensity is measured using a plate reader. The data is normalized to the vehicle control, and the half-maximal effective concentration (EC50) is calculated by fitting the dose-response curve using appropriate software.

Western Blotting for Signaling Pathway Inhibition

To confirm that this compound inhibits FGFR signaling, Western blotting is used to measure the phosphorylation status of FGFR and its downstream effectors.

-

Cell Treatment: Cells, such as MCF10A cells engineered to express an inducible FGFR1 (iFGFR1), are serum-starved.[2] They are then pre-treated with this compound (e.g., 20 nM) or a control compound before being stimulated with an activating agent (e.g., AP20187 for iFGFR1).[2]

-

Protein Extraction: Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated Erk1/2 (p-Erk1/2), and total Erk1/2.

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to determine the extent of inhibition.[2]

This compound is a highly potent and selective irreversible inhibitor of FGFR kinases. Its well-defined covalent mechanism of action and demonstrated efficacy in inhibiting FGFR-dependent cell proliferation make it an invaluable research tool. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of targeting the FGFR pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. This compound | 1256152-35-8 | MOLNOVA [molnova.com]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

FIIN-1: A Covalent Inhibitor of Fibroblast Growth Factor Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making them a compelling target for therapeutic intervention.[1][3] FIIN-1 is a potent and selective irreversible inhibitor of FGFR family members (FGFR1, 2, 3, and 4).[4][5][6][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound was developed as a selective and irreversible inhibitor of the FGFR family of receptor tyrosine kinases.[5] It is derived from the reversible FGFR inhibitor PD173074.[5] The key feature of this compound is its acrylamide moiety, which forms a covalent bond with a unique cysteine residue located in the P-loop of the ATP-binding site of FGFRs.[5] This irreversible binding leads to sustained inhibition of FGFR signaling.

Chemical Structure of this compound:

N-(3-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-(4-(diethylamino)butylamino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[8] Its primary mechanism involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs (Cys486 in FGFR1).[5] This covalent modification irreversibly blocks the kinase activity of the receptor, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[4][5]

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the binding affinities and inhibitory concentrations of this compound against FGFR family members and a panel of other kinases.

Table 1: Binding Affinity (Kd) of this compound for FGFRs and Other Kinases

| Kinase | Kd (nM) | Reference |

| FGFR1 | 2.8 | [4][7] |

| FGFR2 | 6.9 | [4][7] |

| FGFR3 | 5.4 | [4][7] |

| FGFR4 | 120 | [4][7] |

| Flt1/VEGFR1 | 32 | [4][5][7] |

| Flt4/VEGFR3 | 120 | [4][5][7] |

| BLK | 65 | [4][5] |

| ERK5 | 160 | [4] |

| VEGFR2 | 210 | [4][5] |

| PDGFRB | 480 | [4][5] |

| KIT | 420 | [4] |

| MET | 1000 | [4][5] |

Table 2: Biochemical Potency (IC50) of this compound against FGFRs and Other Kinases

| Kinase | IC50 (nM) | Reference |

| FGFR1 | 9.2 | [4][5] |

| FGFR2 | 6.2 | [4][5] |

| FGFR3 | 11.9 | [4][5] |

| FGFR4 | 189 | [4][5] |

| Blk | 381 | [4][5] |

| Flt1 | 661 | [4][5] |

Table 3: Cellular Potency (EC50) of this compound in FGFR-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| Tel-FGFR1 transformed Ba/F3 | - | 14 | [5] |

| Tel-FGFR3 transformed Ba/F3 | - | 10 | |

| KATO III | Stomach | 14 | [4] |

| SNU-16 | Stomach | 30 | [4] |

| RT4 | Bladder | 70 | [4] |

| SBC-3 | Lung | 80 | [4] |

| G-401 | Kidney | 140 | [4] |

| FU97 | Stomach | 650 | [4] |

| G-402 | Kidney | 1650 | [4] |

| RD-ES | Bone | 2300 | [4] |

| H520 | Lung | 4500 | [4] |

| PA-1 | Ovary | 4600 | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

This protocol is for determining the IC50 values of this compound against FGFR kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[9][10]

-

ATP

-

Substrate (e.g., Poly-(Glu,Tyr) 4:1)

-

This compound

-

ADP-Glo™ Kinase Assay Kit

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add this compound dilutions or DMSO (for control).

-

Add the FGFR enzyme to each well.

-

Initiate the reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature for 60 minutes.[10]

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[10]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.[10]

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This protocol is for determining the EC50 values of this compound in cancer cell lines.

Materials:

-

FGFR-dependent cancer cell lines (e.g., KATO III, SNU-16)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1,500 cells per well and allow them to attach overnight.[11]

-

Treat the cells with serial dilutions of this compound or DMSO (for control).

-

Equilibrate the plate and its contents to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the EC50 value by plotting viability against inhibitor concentration.

Western Blot Analysis for FGFR Signaling

This protocol is to assess the effect of this compound on the phosphorylation of FGFR and downstream signaling proteins like ERK.

Materials:

-

FGFR-dependent cancer cell lines

-

Serum-free medium

-

This compound

-

FGF ligand (e.g., FGF2)

-

Lysis buffer (e.g., NP-40 buffer with protease and phosphatase inhibitors)[12]

-

Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

Stimulate the cells with an FGF ligand (e.g., 100 ng/mL FGF2) for 10-30 minutes.[5][14]

-

Wash the cells with ice-cold PBS and lyse them on ice.[12]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[12]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]

-

Incubate the membrane with primary antibodies overnight at 4°C.[12]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

In Vivo Studies

While specific in vivo studies for this compound are not extensively detailed in the provided search results, a general approach using a xenograft mouse model can be outlined based on studies with other FGFR inhibitors.[3][15][16][17][18]

Protocol Outline:

-

Cell Implantation: Subcutaneously inject FGFR-dependent cancer cells into the flanks of immunocompromised mice (e.g., nu/nu mice).[17]

-

Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound (formulated in an appropriate vehicle) to the treatment group, typically via oral gavage, on a predetermined schedule. The control group receives the vehicle alone.

-

Monitoring: Measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.

-

Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze them by Western blotting or immunohistochemistry to confirm the inhibition of FGFR signaling in vivo.[15]

Conclusion

This compound is a valuable tool for studying FGFR signaling and holds potential as a therapeutic agent. Its irreversible mechanism of action offers prolonged target inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this potent FGFR inhibitor. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.

References

- 1. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 2. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 7. This compound | 1256152-35-8 | MOLNOVA [molnova.com]

- 8. graylab.stanford.edu [graylab.stanford.edu]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. selleckchem.com [selleckchem.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. researchgate.net [researchgate.net]

- 16. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

The Discovery and Synthesis of FIIN-1: A Covalent Inhibitor of Fibroblast Growth Factor Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of FIIN-1, a first-in-class potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This compound represents a significant milestone in the development of targeted cancer therapies by covalently modifying a conserved cysteine residue within the ATP-binding pocket of FGFRs 1, 2, 3, and 4. This document details the biochemical and cellular activity of this compound, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and the signaling pathways it modulates. All quantitative data are summarized in structured tables for ease of comparison, and experimental workflows and signaling pathways are illustrated with diagrams.

Discovery and Rationale

This compound was developed through a structure-guided design approach, building upon the reversible FGFR inhibitor, PD173074.[1][2] The primary objective was to create a covalent inhibitor that could achieve prolonged and potent inhibition of FGFR signaling, a pathway frequently dysregulated in various cancers.[3] The design of this compound incorporated an electrophilic acrylamide "warhead" positioned to react with a non-catalytic cysteine residue (Cys486 in FGFR1) located in the P-loop of the FGFR ATP-binding site.[4] This covalent interaction renders the inhibition irreversible, providing a sustained blockade of the receptor's kinase activity.[4]

The reversible counterpart of this compound, named FRIN-1, which lacks the reactive acrylamide group, was synthesized as a negative control to demonstrate the effects of irreversible binding.[4] The development of this compound paved the way for second-generation covalent FGFR inhibitors, such as FIIN-2 and FIIN-3, which were designed to overcome potential drug resistance mechanisms.[3]

Mechanism of Action

This compound functions as an irreversible inhibitor by forming a covalent bond with a conserved cysteine residue present in the P-loop of FGFRs 1, 2, 3, and 4.[3] This covalent modification occurs at the ATP-binding site, thereby preventing the binding of ATP and subsequent receptor autophosphorylation and activation.[1] The irreversible nature of this inhibition leads to a prolonged downstream signaling blockade, even after the unbound inhibitor has been cleared.[4]

The selectivity of this compound for FGFRs is attributed to its pyrimido[4,5-d]pyrimidine core and the specific interactions of its side chains within the kinase domain.[4] While this compound is highly potent against FGFRs, it also exhibits some activity against other kinases, including Flt1, Flt4, and VEGFR2.[1]

Data Presentation

Table 1: Biochemical Activity of this compound Against Various Kinases

| Kinase | Binding Affinity (Kd, nM) | Biochemical Potency (IC50, nM) |

| FGFR1 | 2.8[1] | 9.2[4] |

| FGFR2 | 6.9[1] | 6.2[4] |

| FGFR3 | 5.4[1] | 11.9[4] |

| FGFR4 | 120[1] | 189[4] |

| Flt1 | 32[4] | 661[4] |

| Flt4 | 120[1] | - |

| VEGFR2 | 210[1] | - |

| Blk | 65[4] | 381[4] |

| ERK5 | 160[5] | - |

| KIT | 420[5] | - |

| MET | 1000[5] | - |

| PDGFRB | 480[5] | - |

Table 2: Cellular Activity of this compound in FGFR-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Dependence | Cellular Potency (EC50, nM) |

| Ba/F3 (Tel-FGFR1 transformed) | Pro-B | FGFR1[1] | 14[4] |

| Ba/F3 (Tel-FGFR3 transformed) | Pro-B | FGFR3[1] | 10[1] |

| KATO III | Gastric | FGFR[5] | 14[5] |

| SNU-16 | Gastric | FGFR[5] | 30[5] |

| RT4 | Bladder | FGFR[5] | 70[5] |

| SBC-3 | Lung | FGFR[5] | 80[5] |

| G-401 | Kidney | FGFR[5] | 140[5] |

| A2.1 | Pancreas | FGFR[5] | 230[5] |

| A2780 | Ovary | FGFR[5] | 220[5] |

Experimental Protocols

Chemical Synthesis of this compound

While a detailed step-by-step synthesis protocol for this compound is typically found in the supplementary materials of the primary publication by Zhou et al. in Chemistry & Biology (2010), this information was not accessible through the conducted searches. The chemical name for this compound is N-(3-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-((4-(diethylamino)butyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide.[2] The synthesis involves a multi-step process starting from precursors of the pyrimido[4,5-d]pyrimidine core.

In Vitro Kinase Assay

The inhibitory activity of this compound against FGFRs and other kinases was determined using an in vitro kinase assay, such as the Z'-LYTE™ Kinase Assay.

Protocol:

-

Recombinant kinase domain of the target protein (e.g., FGFR1) is prepared.

-

A peptide substrate for the specific kinase is used.

-

The kinase, peptide substrate, and ATP are incubated in a reaction buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a specified time (e.g., 1 hour).

-

The extent of peptide phosphorylation is measured, often using fluorescence-based detection methods.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The effect of this compound on the proliferation of cancer cell lines is assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

A reagent that measures ATP levels (indicative of metabolically active cells) is added to each well.

-

Luminescence is measured using a plate reader.

-

EC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blotting for FGFR Signaling

Western blotting is used to assess the effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins.

Protocol:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of FGFR, Erk1/2, Akt, and other relevant signaling proteins.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Washout Experiment

A washout experiment is performed to confirm the irreversible binding of this compound to its target.

Protocol:

-

Cells are treated with this compound, a reversible inhibitor (e.g., PD173074), or a vehicle control for a short period (e.g., 30 minutes).

-

The treatment medium is removed, and the cells are washed multiple times with fresh, inhibitor-free medium to remove any unbound inhibitor.

-

The cells are then incubated in inhibitor-free medium for a specified duration (e.g., 6 hours).

-

Cells are stimulated to activate the FGFR pathway (if necessary).

-

Cell lysates are collected and analyzed by Western blotting to assess the phosphorylation status of FGFR and its downstream targets.

Mandatory Visualizations

FGFR Signaling Pathway and this compound Inhibition

Experimental Workflow for Characterizing this compound

Conclusion

This compound stands as a seminal molecule in the field of kinase inhibitor development, being the first potent and selective irreversible inhibitor of the FGFR family. Its unique covalent mechanism of action provides a durable and potent inhibition of FGFR signaling, making it an invaluable tool for cancer research and a foundational lead for the development of next-generation targeted therapies. This guide has provided a detailed overview of its discovery, mechanism, and the experimental methodologies crucial for its characterization, offering a valuable resource for researchers in the field of drug discovery and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. FIIN 1 hydrochloride | FGFR | Tocris Bioscience [tocris.com]

- 3. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Structure-Activity Relationship of FIIN-1: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), its mechanism of action, and the structural determinants of its potent and selective activity.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of FIIN-1, a potent and selective irreversible inhibitor of the FGFR family of receptor tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, quantitative inhibitory data, and experimental methodologies that underpin our understanding of this important chemical probe and potential therapeutic lead.

Introduction: The Significance of FGFR Inhibition and the Advent of Covalent Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling, often driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a range of human cancers. This has established the FGFR family as a compelling target for cancer therapy.

This compound emerged as a pioneering first-generation covalent inhibitor of FGFRs, designed to overcome the limitations of reversible inhibitors by forming a stable, irreversible bond with its target.[2] This irreversible mechanism of action offers the potential for prolonged target engagement and enhanced therapeutic efficacy. This guide will dissect the key structural features of this compound that govern its activity and selectivity.

The Chemical Blueprint of this compound: A Covalent Warhead Tethered to a Selective Scaffold

This compound was rationally designed based on the scaffold of the reversible FGFR inhibitor, PD173074. The key innovation in this compound's structure is the incorporation of an acrylamide group, which acts as a Michael acceptor. This electrophilic "warhead" is strategically positioned to react with a nucleophilic cysteine residue present in the ATP-binding pocket of FGFRs, leading to the formation of a covalent bond.[1]

The core structure of this compound, a pyrimido[4,5-d]pyrimidine, along with its dichlorodimethoxyphenyl and diethylaminobutylamino substitutions, provides the necessary molecular recognition elements for selective binding to the FGFR kinase domain. The combination of this selective scaffold with the reactive acrylamide moiety is the cornerstone of this compound's potent and irreversible inhibitory profile.

Mechanism of Action: Covalent Targeting of a P-Loop Cysteine

This compound exerts its inhibitory effect by forming a covalent adduct with a conserved cysteine residue located in the P-loop of the FGFR kinase domain (Cys486 in FGFR1).[1] This irreversible binding event physically blocks the ATP-binding site, thereby preventing the transfer of phosphate from ATP to substrate proteins and halting the downstream signaling cascade.

The irreversible nature of this interaction distinguishes this compound from its reversible counterparts. Washout experiments have demonstrated that the inhibitory effects of this compound on FGFR autophosphorylation and downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, are sustained even after the removal of the compound from the extracellular environment.[1]

Quantitative Analysis of this compound's Inhibitory Profile

The potency and selectivity of this compound have been extensively characterized using a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound against the FGFR family and a selection of other kinases.

Table 1: Biochemical Activity of this compound against FGFR Kinases

| Kinase | Kd (nM)[3][4] | IC50 (nM)[3] |

| FGFR1 | 2.8 | 9.2 |

| FGFR2 | 6.9 | 6.2 |

| FGFR3 | 5.4 | 11.9 |

| FGFR4 | 120 | 189 |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | Kd (nM)[3] | IC50 (nM)[3] |

| Flt1 (VEGFR1) | 32 | 661 |

| Flt4 (VEGFR3) | 120 | - |

| VEGFR2 | 210 | - |

| Blk | 65 | 381 |

| ERK5 | 160 | - |

| KIT | 420 | - |

| MET | 1000 | - |

| PDGFRB | 480 | - |

Table 3: Cellular Activity of this compound in FGFR-Dependent Cell Lines

| Cell Line | FGFR Status | EC50 (nM)[1] |

| Ba/F3-TEL-FGFR1 | Transformed | 14 |

| Ba/F3-TEL-FGFR3 | Transformed | 10 |

| KATO III (Gastric) | FGFR2 Amplified | 14 |

| SNU-16 (Gastric) | FGFR2 Amplified | 30 |

| RT4 (Bladder) | - | 70 |

| SBC-3 (Lung) | - | 80 |

Structure-Activity Relationship: Key Moieties and Analogues

The development of this compound and its analogues has provided valuable insights into the SAR of covalent FGFR inhibitors.

-

The Acrylamide Warhead: The presence of the acrylamide group is essential for the irreversible inhibition of FGFRs. Replacement of the acrylamide with a non-reactive propionamide in the analogue FRIN-1 results in a significant loss of potency, highlighting the critical role of covalent bond formation.[1]

-

The Benzyl Linker: The position of the acrylamide group on the benzyl ring influences the inhibitor's activity and selectivity. This compound possesses a 3-acrylamidebenzyl group. Subsequent analogues, FIIN-2 and FIIN-3 , were developed with a 4-acrylamidebenzyl group, which altered their selectivity profiles and conferred activity against certain drug-resistant FGFR mutants.[2]

-

The Dichlorodimethoxyphenyl Group: This moiety contributes to the high-affinity binding of this compound to the FGFR active site. Modifications to this part of the molecule can impact both potency and selectivity.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of SAR studies. Below are generalized methodologies for the key assays used in the characterization of this compound.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a pyrimido[4,5-d]pyrimidine core with a substituted aniline bearing the acrylamide precursor, followed by the introduction of the diethylaminobutylamino side chain. The final step would likely be the formation of the acrylamide moiety.

Kinase Inhibition Assays

This assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a FRET-labeled peptide substrate.

-

Reaction Setup: A reaction mixture is prepared containing the specific FGFR kinase, the FRET-peptide substrate, and ATP in a suitable buffer.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated and incubated at room temperature to allow for peptide phosphorylation.

-

Development: A development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated peptide, disrupting the FRET signal.

-

Detection: The fluorescence is measured at two wavelengths (emission from the donor and acceptor fluorophores). The ratio of these emissions is used to calculate the percentage of phosphorylation and, consequently, the inhibitory activity of this compound. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

This is a competition-based binding assay used to determine the selectivity of a compound against a large panel of kinases.

-

Assay Principle: Kinases are tagged with DNA and are incubated with the test compound (this compound) and an immobilized, active-site directed ligand.

-

Competition: this compound competes with the immobilized ligand for binding to the kinase.

-

Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

-

Data Analysis: The results are expressed as the percentage of the kinase that binds to the immobilized ligand in the presence of the test compound compared to a DMSO control. A lower percentage indicates a stronger binding affinity of the test compound for the kinase. Dissociation constants (Kd) can be determined from dose-response curves.

Cellular Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: FGFR-dependent cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: MTT or MTS reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. EC50 values are determined from the dose-response curves.

This technique is used to detect changes in the phosphorylation status of FGFR and its downstream signaling proteins.

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of FGFR, ERK, and AKT.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for detection.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to assess the inhibitory effect of this compound on the signaling pathway.

Conclusion and Future Directions

This compound represents a landmark in the development of targeted cancer therapies, demonstrating the potential of covalent inhibitors to achieve potent and durable inhibition of oncogenic kinases. The structure-activity relationships delineated in this guide provide a framework for the design of next-generation FGFR inhibitors with improved potency, selectivity, and resistance profiles. Future research in this area will likely focus on the development of covalent inhibitors that can overcome acquired resistance to current therapies and on the exploration of novel covalent warheads and selective scaffolds to further refine the therapeutic window of FGFR-targeted agents. The principles learned from the study of this compound will undoubtedly continue to guide the discovery and development of innovative cancer medicines.

References

- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Biological Function of FIIN-1 in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-1 is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. This technical guide provides an in-depth overview of the biological function of this compound in cells, its mechanism of action, and its effects on key signaling pathways. Quantitative data on its binding affinities and cellular effects are presented, along with detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction to this compound

This compound, or FGFR irreversible inhibitor-1, was developed as a highly selective and potent covalent inhibitor of FGFRs.[1][2] Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers, making it a prime therapeutic target.[3][4] this compound's irreversible binding mode offers a distinct advantage in achieving sustained target inhibition.[1] It was derived from the reversible FGFR inhibitor PD 173074 and was designed to form a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs.[2][5]

Mechanism of Action

This compound acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue located in the P-loop of the FGFR ATP-binding site.[1][6] In FGFR1, this corresponds to Cys486.[1] This covalent modification is achieved through its acrylamide "warhead," which acts as a Michael acceptor for the nucleophilic thiol group of the cysteine.[6][7] By covalently modifying the ATP-binding pocket, this compound effectively and permanently blocks the kinase activity of the receptor, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This irreversible inhibition leads to a sustained blockade of FGFR-mediated cellular processes.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, including its binding affinities (Kd), biochemical inhibitory concentrations (IC50), and cellular anti-proliferative effective concentrations (EC50).

Table 1: Binding Affinities (Kd) of this compound for Various Kinases

| Kinase | Kd (nM) |

| FGFR1 | 2.8[5][8][9] |

| FGFR2 | 6.9[5][8][9] |

| FGFR3 | 5.4[5][8][9] |

| FGFR4 | 120[5][8][9] |

| Flt1 (VEGFR1) | 32[5][8][9] |

| Flt4 (VEGFR3) | 120[5][8][9] |

| VEGFR2 | 210[5] |

| BLK | 65[8] |

| ERK5 | 160[8] |

| KIT | 420[8] |

| MET | 1000[8] |

| PDGFRB | 480[8] |

Table 2: Biochemical Inhibitory Potency (IC50) of this compound

| Kinase | IC50 (nM) |

| FGFR1 | 9.2[1][8] |

| FGFR2 | 6.2[1][8] |

| FGFR3 | 11.9[1][8] |

| FGFR4 | 189[1][8] |

| Blk | 381[1][8] |

| Flt1 | 661[1][8] |

Table 3: Anti-proliferative Activity (EC50) of this compound in Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | EC50 |

| Ba/F3 (Tel-FGFR1 transformed) | Pro-B | 14 nM[1] |

| Ba/F3 (FGFR3 transformed) | Pro-B | 10 nM[5] |

| RT4 | Bladder | 70 nM[8] |

| KATO III | Stomach | 14 nM[8] |

| SNU-16 | Stomach | 30 nM[8] |

| FU97 | Stomach | 650 nM[8] |

| SBC-3 | Lung | 80 nM[8] |

| H520 | Lung | 4.5 µM[8] |

| G-401 | Kidney | 140 nM[8] |

| G-402 | Kidney | 1.65 µM[8] |

| A2780 | Ovary | 220 nM[8] |

| PA-1 | Ovary | 4.6 µM[8] |

| RD-ES | Bone | 2.3 µM[8] |

Signaling Pathways Modulated by this compound

FGFR activation by its ligands, the fibroblast growth factors (FGFs), triggers receptor dimerization and trans-autophosphorylation of the intracellular kinase domains.[3] This leads to the recruitment of adaptor proteins and the activation of several downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration.[3][4][10] this compound, by inhibiting FGFR kinase activity, effectively blocks these downstream pathways. The primary pathways affected are:

-

RAS-MAPK-ERK Pathway: This pathway is a central regulator of cell proliferation. Activated FGFRs recruit FRS2, which in turn recruits Grb2 and Sos, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[6][7] this compound has been shown to almost completely inhibit the phosphorylation of Erk1/2 downstream of FGFR activation.[1][8]

-

PI3K-AKT Pathway: This pathway is critical for cell survival and growth. Activated FGFRs can also activate the Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt.[10][11] Inhibition of FGFR1 by this compound blocks the PI3K/AKT/mTOR signaling cascade.[11]

-

PLCγ Pathway: FGFR activation can also stimulate Phospholipase C gamma (PLCγ), which hydrolyzes PIP2 into IP3 and DAG, leading to increased intracellular calcium and activation of Protein Kinase C (PKC).[4][10]

Caption: FGFR signaling pathways inhibited by this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Kinase Assay (Z'-LYTE Assay)

This assay is used to determine the biochemical IC50 values of this compound against FGFR kinases.

Principle: The Z'-LYTE assay is a fluorescence-based, coupled-enzyme assay that measures kinase activity by detecting the amount of ADP produced during the kinase reaction.

Methodology:

-

Reagents: Recombinant FGFR kinase, ATP, substrate peptide, and Z'-LYTE detection reagents.

-

Procedure: a. Serially dilute this compound in DMSO. b. In a 384-well plate, add the FGFR kinase, the substrate peptide, and the diluted this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 1 hour). e. Stop the reaction and add the Z'-LYTE detection reagent. f. Incubate to allow the detection reaction to proceed. g. Read the fluorescence on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-protein Analysis

This technique is used to assess the inhibitory effect of this compound on FGFR autophosphorylation and downstream signaling in cells.

Methodology:

-

Cell Culture and Treatment: a. Culture FGFR-dependent cells (e.g., MCF10A cells expressing iFGFR1) to 70-80% confluency. b. Serum-starve the cells for 24 hours. c. Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour). d. Stimulate the cells with an appropriate FGF ligand or an inducing agent (e.g., AP20187 for iFGFR1) for a short period (e.g., 30 minutes).[1]

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein lysate on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation/Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or a vehicle control.

-

Viability Measurement: a. Add a viability reagent such as CellTiter-Glo® (Promega) or MTT. b. Incubate according to the manufacturer's instructions. c. Read the luminescence or absorbance on a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control and plot the cell viability against the this compound concentration. Calculate the EC50 value from the resulting dose-response curve.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a valuable research tool for probing the biological roles of FGFR signaling and serves as a foundational molecule for the development of therapeutically relevant irreversible FGFR inhibitors.[1] Its potent and selective covalent inhibition of FGFRs leads to the effective blockade of key downstream signaling pathways, such as the RAS-MAPK-ERK and PI3K-AKT pathways, ultimately inhibiting the proliferation of FGFR-dependent cancer cells. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound and investigating the therapeutic potential of targeting the FGFR signaling axis. The development of next-generation covalent inhibitors, such as FIIN-2 and FIIN-3, which can overcome resistance to first-generation inhibitors, highlights the ongoing importance of this class of molecules.[2]

References

- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FIIN 1 hydrochloride | FGFR | Tocris Bioscience [tocris.com]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 7. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | 1256152-35-8 | MOLNOVA [molnova.com]

- 10. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 11. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

FIIN-1 target validation in cancer

An In-depth Technical Guide to the Target Validation of FIIN-1 in Cancer

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutation, or translocation, is a key driver in various malignancies, making it a compelling therapeutic target.[3][4][5] This document provides a comprehensive technical overview of the target validation of this compound, detailing its mechanism of action, biochemical and cellular potency, and its effects on downstream signaling pathways. Furthermore, it supplies detailed experimental protocols and workflows essential for researchers seeking to investigate this compound or similar covalent inhibitors in a cancer context.

Mechanism of Action

This compound was developed as the first potent and selective irreversible inhibitor of FGFRs 1, 2, 3, and 4.[1] Its mechanism relies on the formation of a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR ATP-binding site (specifically Cys486 in FGFR1).[1][3] This irreversible binding locks the inhibitor in the active site, preventing ATP from binding and leading to a sustained inhibition of kinase activity. The acrylamide group on this compound is crucial for this covalent interaction.[3][4]

Caption: Logical workflow of this compound's irreversible inhibition mechanism.

Target Selectivity and Potency: Quantitative Data

This compound demonstrates high potency and selectivity for the FGFR family over other kinases.[1] Kinome-wide screening revealed that besides FGFRs, only a few other kinases, such as Flt1, Flt4, and VEGFR, bind to this compound with significant affinity.[1] The tables below summarize the key quantitative metrics for this compound's binding affinity and inhibitory concentration.

Table 1: this compound Binding Affinity (Kd) and Biochemical Inhibition (IC50)

| Kinase Target | Dissociation Constant (Kd) [nM] | Biochemical IC50 [nM] |

|---|---|---|

| FGFR1 | 2.8[1] | 9.2[1][2] |

| FGFR2 | 6.9[1] | 6.2[1][2] |

| FGFR3 | 5.4[1] | 11.9[1][2] |

| FGFR4 | 120[1] | 189[1][2] |

| Flt1 (VEGFR1) | 32[1] | 661[1][2] |

| Flt4 (VEGFR3) | 120 | - |

| VEGFR2 | 210 | - |

Table 2: this compound Cellular Proliferation Inhibition (EC50) in FGFR-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | EC50 [nM] |

|---|---|---|---|

| Ba/F3 | Pro-B | Tel-FGFR1 | 14[1] |

| Ba/F3 | Pro-B | Tel-FGFR3 | 10[1] |

| KATO III | Stomach | FGFR2 Amplification | 14[2] |

| SNU-16 | Stomach | FGFR2 Amplification | 30[2] |

| NCI-H520 | Lung | FGFR1 Amplification | 121[2] |

| AN3CA | Endometrial | FGFR2 Mutation | Sub-micromolar[1] |

| MFE-296 | Endometrial | FGFR2 Mutation | Sub-micromolar[1] |

| RT4 | Bladder | - | 70[2] |

| SW780 | Bladder | - | 277[2] |

Inhibition of Downstream Signaling Pathways

Activation of FGFRs by their cognate FGF ligands leads to receptor dimerization, autophosphorylation, and the recruitment of adaptor proteins.[6] This initiates several downstream signaling cascades critical for cell proliferation, survival, and differentiation, most notably the RAS-MAPK and PI3K-AKT pathways.[5][6][7] this compound effectively blocks the activation of these pathways by inhibiting the initial FGFR autophosphorylation step.[1] Western blot analyses have confirmed that treatment with this compound leads to a marked reduction in the phosphorylation of both FGFR and downstream effectors like Erk1/2 and Akt.[1]

Caption: FGFR signaling pathways and the point of inhibition by this compound.

Experimental Protocols for Target Validation

Validating the target of a kinase inhibitor like this compound involves a multi-faceted approach, combining biochemical assays, cellular assays to confirm target engagement and downstream effects, and proliferation assays to establish anti-cancer efficacy.

Biochemical Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified FGFR kinase. The Z'-LYTE™ assay is a common fluorescence-based method for this purpose.[1]

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the reaction buffer.

-

Reaction Setup: In a 384-well plate, add recombinant FGFR1 kinase domain (e.g., 5-10 ng), a specific peptide substrate, and the diluted this compound or DMSO vehicle control.

-

Initiation: Start the kinase reaction by adding ATP to a final concentration that approximates the Michaelis constant (Km) (e.g., 40 µM).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).

-

Development: Add the Z'-LYTE™ development reagent, which contains a site-specific protease that cleaves the non-phosphorylated peptide substrate.

-

Detection: After a 60-minute development incubation, measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation by FGFR protects the substrate from cleavage, maintaining the FRET signal.

-

Data Analysis: Calculate the percent inhibition relative to the DMSO control and plot the values against the logarithm of this compound concentration to determine the IC50 value.

Caption: Workflow for a biochemical kinase inhibition assay.

Western Blotting for Signaling Pathway Analysis

This protocol is used to confirm that this compound inhibits FGFR autophosphorylation and downstream signaling (p-ERK, p-AKT) in intact cells.[1]

Methodology:

-

Cell Culture and Treatment: Plate FGFR-dependent cancer cells (e.g., KATO III, SNU-16) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.

-

Inhibition: Pre-treat cells with various concentrations of this compound or DMSO vehicle for 2-4 hours.

-

Stimulation: Stimulate the FGFR pathway by adding the appropriate FGF ligand (e.g., FGF2) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for Western Blot analysis of signaling inhibition.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,500-5,000 cells/well) and allow them to attach overnight.[8][9]

-

Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or a DMSO vehicle control.

-

Incubation: Incubate the plates for a specified duration, typically 72 to 96 hours, to allow for effects on proliferation.[1][8]

-

Viability Measurement: Quantify cell viability using a suitable reagent. For example, add CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.[8]

-

Detection: After a brief incubation with the reagent, measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells to calculate the percentage of cell viability. Plot the viability percentage against the log of this compound concentration to determine the EC50 value.[9]

Caption: Workflow for a cell viability and proliferation assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular environment.[10] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[11]

Methodology:

-

Cell Treatment: Treat intact cells with this compound or a DMSO vehicle control and incubate to allow for target binding.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation and precipitation.[11][12]

-

Lysis: Lyse the cells, often through repeated freeze-thaw cycles, to release the soluble proteins.[13]

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.

-

Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble FGFR remaining at each temperature using Western blotting or an ELISA-based method.

-

Data Interpretation: In DMSO-treated cells, the amount of soluble FGFR will decrease as the temperature increases. In this compound-treated cells, the protein will be stabilized, resulting in more soluble FGFR remaining at higher temperatures. This "thermal shift" is direct evidence of target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The validation of this compound as a potent and selective irreversible inhibitor of FGFR is supported by a robust body of evidence. Biochemical assays confirm its high affinity and inhibitory activity against FGFR family members.[1] Cellular studies demonstrate its ability to block critical downstream signaling pathways, such as MAPK and PI3K/AKT, and inhibit the proliferation of cancer cells that are dependent on aberrant FGFR signaling.[1][2] Methodologies like CETSA can further provide definitive proof of target engagement within the complex milieu of a living cell. Collectively, these validation steps establish a strong rationale for the use of this compound as a chemical probe to study FGFR biology and as a foundational molecule for the development of targeted cancer therapeutics.

References

- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 5. onclive.com [onclive.com]

- 6. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 7. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide on the Core Role of FGFR Signaling in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this evolutionarily conserved cascade is a key oncogenic driver in a significant subset of human cancers.[3][4] Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal rearrangements, promotes tumor growth, angiogenesis, and resistance to therapy.[1][5][6] Consequently, the FGFR axis has emerged as a promising therapeutic target, with several inhibitors demonstrating clinical efficacy in molecularly selected patient populations.[7][8][9] This guide provides a comprehensive technical overview of FGFR signaling in oncology, detailing the core pathways, mechanisms of dysregulation, therapeutic strategies, and essential experimental methodologies for its investigation.

The Core FGFR Signaling Pathway

The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (RTKs): FGFR1, FGFR2, FGFR3, and FGFR4.[1][5] Ligand binding by Fibroblast Growth Factors (FGFs) induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[1][2] This activation initiates a cascade of downstream signaling events through four major pathways:

-

RAS-RAF-MEK-MAPK Pathway: Primarily stimulates cell proliferation and differentiation.[1]

-

PI3K-AKT-mTOR Pathway: Plays a crucial role in promoting cell survival by inhibiting apoptosis.[1]

-

PLCγ Pathway: Involved in the regulation of tumor cell metastasis.[1]

-

JAK-STAT Pathway: Promotes tumor invasion, metastasis, and enhances tumor immune evasion.[1]

Dysregulation of FGFR Signaling in Cancer

Aberrant activation of FGFR signaling in cancer occurs through several mechanisms, leading to uncontrolled cell growth and survival.[2]

Gene Amplification

This results in the overexpression of FGFR proteins on the cell surface, leading to increased downstream signaling, which can become ligand-independent.[2] FGFR1 amplification is notably frequent in squamous non-small cell lung cancer and breast cancer.[9]

Activating Mutations

Somatic mutations can lead to constitutive, ligand-independent activation of the FGFR kinase domain.[6] These mutations are common in urothelial bladder carcinoma and endometrial cancer.[6][9]

Gene Fusions and Rearrangements

Chromosomal rearrangements can create fusion proteins containing the FGFR kinase domain, leading to constitutive dimerization and activation.[7][10] FGFR2 fusions are a hallmark of intrahepatic cholangiocarcinoma, while FGFR3 fusions are found in glioblastoma and bladder cancer.[9][10]

Aberrant Autocrine/Paracrine Loops

Tumor or stromal cells can overproduce FGF ligands, leading to sustained, ligand-dependent activation of FGFR signaling.[2][6]

Quantitative Data on FGFR Alterations

The frequency of FGFR alterations varies significantly across different cancer types. This data is critical for identifying patient populations that may benefit from targeted therapies.

| Cancer Type | Predominant Alteration(s) | Frequency of Alteration | Reference(s) |

| Urothelial Carcinoma | FGFR3 mutations, FGFR2/3 fusions | ~32% | [1] |

| Cholangiocarcinoma (intrahepatic) | FGFR2 fusions/rearrangements | ~15% | [9] |

| Breast Cancer | FGFR1 amplification | ~18% | [1] |

| Endometrial Cancer | FGFR2 mutations | ~13% | [1] |

| Squamous NSCLC | FGFR1 amplification | ~13% | [1] |

| Glioblastoma | FGFR3-TACC3 fusions | ~3% | [9][11] |

| Gastric Cancer | FGFR2 amplification | ~4.1% | [12] |

Table 1: Frequency of Key FGFR Alterations in Various Solid Tumors.

A comprehensive analysis of 5,557 solid tumors revealed an overall FGFR alteration frequency of 9.2%.[13] Gene amplifications were the most common aberration (51.5%), followed by mutations (40.7%) and rearrangements (10.0%).[13]

Therapeutic Targeting of FGFR Signaling

The oncogenic dependence of certain tumors on FGFR signaling has driven the development of targeted inhibitors.

Small Molecule Tyrosine Kinase Inhibitors (TKIs)

These agents are ATP-competitive molecules that bind to the intracellular kinase domain, inhibiting its catalytic activity.[8] Several TKIs have received regulatory approval:

-

Erdafitinib: A pan-FGFR inhibitor approved for urothelial carcinoma with FGFR2/3 alterations.[14][15]

-

Pemigatinib: An FGFR1/2/3 inhibitor approved for cholangiocarcinoma with FGFR2 fusions or rearrangements.[14][15]

-

Infigratinib: An FGFR1/2/3 inhibitor also approved for cholangiocarcinoma with FGFR2 fusions.[15][16]

-

Futibatinib: A pan-FGFR inhibitor approved for cholangiocarcinoma harboring FGFR2 fusions/rearrangements.[15]

Monoclonal Antibodies

These molecules target the extracellular domain of an FGFR isoform, preventing ligand binding and receptor dimerization.[1][17] Vofatamab, a humanized FGFR3 monoclonal antibody, is an example currently under investigation.[1][17]

FGF Ligand Traps

These agents are designed to bind and sequester FGF ligands, preventing them from activating their receptors.[8]

Key Experimental Protocols

Accurate detection of FGFR alterations is paramount for patient selection and for preclinical research.

Detection of FGFR Gene Amplification

Method: Fluorescence In Situ Hybridization (FISH)

-

Objective: To visualize and quantify the copy number of a specific FGFR gene within intact cell nuclei.

-

Protocol Outline:

-

Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Pre-treatment: Slides are treated with a protease (e.g., pepsin) to permeabilize the cells and unmask the target DNA.

-

Probe Hybridization: A fluorescently labeled DNA probe specific to the FGFR gene of interest (e.g., FGFR1) and a control probe for the chromosome centromere (e.g., CEP8) are applied. The slide is heated to denature the DNA and then incubated overnight at a controlled temperature to allow probe hybridization.

-

Washing: Post-hybridization washes are performed to remove unbound probes.

-

Counterstaining & Visualization: The nuclei are counterstained with DAPI, and the slides are analyzed using a fluorescence microscope.

-

Scoring: The ratio of the FGFR gene signals to the centromere signals is calculated in at least 50 non-overlapping tumor cell nuclei. A ratio ≥ 2.0 is typically considered amplified.

-

Method: Droplet Digital PCR (ddPCR)

-

Objective: To provide a highly sensitive and absolute quantification of FGFR gene copy number.[18][19]

-

Protocol Outline:

-

DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue.[19]

-

Reaction Setup: A PCR reaction mix is prepared containing the extracted DNA, TaqMan primers and probes for the target FGFR gene and a reference gene (e.g., on a stable chromosome region).[18]

-

Droplet Generation: The PCR mix is partitioned into thousands of nanoliter-sized oil-emulsion droplets, such that each droplet contains either zero or one copy of the target DNA.

-

PCR Amplification: Thermal cycling is performed to amplify the DNA within each droplet.

-

Droplet Reading: The droplets are streamed single-file through a detector that counts the number of positive (fluorescent) and negative droplets for both the target and reference genes.[18]

-